molecular formula C20H17NO6S B2680033 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid CAS No. 612044-43-6

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid

Cat. No.: B2680033
CAS No.: 612044-43-6
M. Wt: 399.42
InChI Key: BIGHNVSRBRABMR-UHFFFAOYSA-N
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Description

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid (CAS: 885268-84-8) is a sulfonamide-functionalized benzoic acid derivative characterized by a 2-methoxyphenoxy group attached to the phenyl ring of the sulfonamide moiety. Its molecular formula is C₂₁H₁₉NO₆S, with a molecular weight of 413.45 g/mol . Its synthesis typically involves multi-step reactions, including sulfonylation and coupling procedures, as seen in analogous sulfonamide derivatives .

Properties

IUPAC Name

4-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-26-18-4-2-3-5-19(18)27-16-10-12-17(13-11-16)28(24,25)21-15-8-6-14(7-9-15)20(22)23/h2-13,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGHNVSRBRABMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the sulfonamide intermediate. This is achieved by reacting 4-aminobenzoic acid with a sulfonyl chloride derivative under basic conditions. The resulting sulfonamide is then coupled with 4-(2-methoxyphenoxy)phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The final product is purified through recrystallization or chromatography to obtain high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamido group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-((4-(2-Hydroxyphenoxy)phenyl)sulfonamido)benzoic acid.

    Reduction: Formation of 4-((4-(2-Methoxyphenoxy)phenyl)amino)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid exhibit significant anti-cancer properties. They may act as inhibitors of enzymes involved in cancer progression, potentially impacting angiogenesis and tumor growth .
    • Studies have demonstrated that modifications in the structure of sulfonamide derivatives can enhance their potency against specific cancer cell lines, suggesting a pathway for developing targeted therapies .
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent. Investigations into its derivatives have indicated activity against various pathogens, including those forming biofilms, which are notoriously difficult to treat .
    • The incorporation of specific functional groups has been shown to enhance antibacterial activity, indicating that this compound could be further optimized for this purpose.
  • Enzyme Inhibition :
    • As a sulfonamide, this compound may inhibit certain enzymes critical for bacterial survival and proliferation. The mechanism often involves competitive inhibition where the compound mimics the substrate of the target enzyme .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and biological evaluation of sulfonamide derivatives revealed that modifications to the aromatic rings significantly influenced their efficacy against cancer cell lines. The introduction of methoxy groups enhanced lipophilicity and cellular uptake, leading to improved anticancer activity .

Case Study 2: Antimicrobial Mechanism

In a comprehensive study on antimicrobial agents, derivatives of this compound were tested against both planktonic and biofilm-forming strains of bacteria. Results demonstrated that certain modifications increased the ability to disrupt biofilm integrity, highlighting the potential for developing new treatments for chronic infections .

Data Tables

Application AreaActivity TypeReference
AnticancerInhibition of angiogenesis
AntimicrobialActivity against biofilms
Enzyme InhibitionCompetitive inhibition

Mechanism of Action

The mechanism of action of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyphenoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamide-benzoic acid derivatives are highly dependent on substituent variations. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent Differences
4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid C₂₁H₁₉NO₆S 413.45 885268-84-8 2-Methoxyphenoxy group
4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid C₂₀H₁₆ClNO₅S 417.87 727689-54-5 2-Chlorophenoxy group; methyl linker
A779039 (4-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)benzoic acid) C₂₀H₁₇NO₅S 391.42 885269-42-1 Biphenyl core; methoxy substitution on biphenyl
3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic acid (A138267) C₂₀H₁₇NO₅S 383.42 380193-68-0 Benzyloxy group; meta-substitution on benzoic acid

Key Observations :

  • The 2-methoxyphenoxy group in the target compound enhances steric bulk and electron-donating effects compared to chloro (electron-withdrawing) or benzyloxy (bulkier) substituents .
  • The methyl linker in the chlorophenoxy analogue increases flexibility but may reduce binding affinity in rigid biological targets .
Physicochemical Properties

Comparative data on melting points, solubility, and spectral features:

Compound Name Melting Point (°C) Solubility (DMSO) Key Spectral Features (FTIR/NMR)
Target compound Not reported High FTIR: S=O stretches (1315, 1162 cm⁻¹); 1H NMR: δ 7.2–8.0 (aromatic protons)
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid 205–206 Moderate FTIR: 1682 cm⁻¹ (CONH); ¹H NMR: δ 10.75 (s, NH), 7.89–7.20 (aromatic)
A138267 Not reported Low ¹H NMR: δ 7.53 (d, J=8.0 Hz), 4.24 (q, OCH₂CH₃); HRMS: [M+H]+ 441.0764

Analysis :

  • The target compound’s high solubility in DMSO correlates with the benzoic acid moiety, which facilitates ionization in polar solvents.
  • Lower melting points in analogues with flexible linkers (e.g., methyl groups) suggest reduced crystallinity compared to rigid biphenyl derivatives .

Mechanistic Insights :

  • The 2-methoxyphenoxy group in the target compound may reduce metabolic degradation compared to unsubstituted phenyl rings, as methoxy groups resist oxidative cleavage .
  • Sulfonamide positioning (para vs. meta) significantly impacts target selectivity. Para-substituted derivatives show higher affinity for bacterial enzymes, while meta-substituted analogues target viral proteases .

Biological Activity

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid, also referred to by its CAS number 885268-84-8, is a complex organic compound that exhibits significant biological activity. Its unique structure, characterized by a sulfonamide linkage and methoxy-substituted biphenyl moiety, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO6S, with a molecular weight of 413.44 g/mol. The compound's structure allows for diverse interactions due to the presence of functional groups that enhance its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in critical biochemical pathways. This compound may interact with cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes .
  • Cytotoxic Activity : Research indicates that derivatives of benzoic acid can exhibit cytotoxic effects against tumor cell lines. The sulfonamide group may enhance the compound's ability to induce apoptosis in cancer cells.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially mitigating oxidative stress in biological systems .

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

  • Anti-inflammatory Properties : Its potential as a COX-II inhibitor suggests a role in managing inflammatory conditions. The inhibition of COX-II is associated with reduced pain and inflammation.
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, particularly through its cytotoxic effects on specific cancer cell lines .
  • Research Applications : The compound is also utilized in scientific research as a building block for synthesizing more complex molecules and exploring its interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Comparative Biological Activity

CompoundIC50 (μM) Bcl-xLIC50 (μM) Mcl-1
7a16.77 ± 0.1243.22 ± 0.01
89.37 ± 0.0516.63 ± 0.02
93.79 ± 0.037.26 ± 0.03
104.14 ± 0.032.51 ± 0.07

This table illustrates the potency of various compounds related to the target proteins Bcl-xL and Mcl-1, which are crucial in regulating apoptosis . The data suggest that modifications to the molecular structure can significantly enhance binding affinity and biological activity.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid?

  • Methodology : Synthesis typically involves sequential sulfonamide bond formation. A two-step approach includes:

Reacting 4-(2-methoxyphenoxy)benzenesulfonyl chloride with 4-aminobenzoic acid under basic conditions (e.g., NaHCO₃ or NaOH in aqueous ethanol) to form the sulfonamide linkage .

Acidification (pH ~2) to precipitate the product, followed by purification via recrystallization or column chromatography.

  • Key Reagents : Sodium hydroxide, sulfonyl chlorides, and ethanol-water mixtures are critical for optimizing yield (e.g., 84% yield reported for analogous compounds) .

Q. What spectroscopic techniques validate the structure of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign aromatic proton shifts (e.g., δ 7.89–7.20 ppm for benzene rings) and confirm sulfonamide (NH) and carboxylic acid (COOH) groups .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 469.1070 for derivatives) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., H…O interactions dominate in sulfonamides) .

Q. What are the primary biological targets studied for sulfonamidobenzoic acid derivatives?

  • Targets : Enzymes (e.g., carbonic anhydrase, tyrosine kinases) and viral proteins (e.g., Coxsackievirus B3 protease) are common. Derivatives exhibit anti-cancer and antiviral potential via sulfonamide-mediated inhibition .

Advanced Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Approaches :

  • Solvent selection : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) improve solubility and reduce side reactions .
  • Temperature control : Heating at 50–60°C for 2–12 hours balances reaction kinetics and decomposition .
  • Scavengers : Sodium carbonate in water traps HCl, improving purity (up to 97% for eco-friendly syntheses) .

Q. How do researchers address contradictions in biological activity data?

  • Strategies :

  • Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with biophysical methods like SPR or ITC to validate binding affinities .
  • Purity verification : Post-synthesis HPLC (e.g., 95–98% purity thresholds) ensures activity correlates with intact compounds .
  • Structural analogs : Test derivatives (e.g., cyclohexane-carboxylic acid variants) to isolate pharmacophoric groups responsible for activity .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular docking : AutoDock Vina models sulfonamide positioning in enzyme active sites (e.g., tyrosine kinase ATP-binding pockets) .
  • Hirshfeld analysis : Maps intermolecular interactions (e.g., H…O bonds) from crystallographic data to guide SAR studies .
  • DFT calculations : Predict electronic properties (e.g., sulfonamide charge distribution) influencing target binding .

Data Contradiction Analysis

Q. Why might enzymatic inhibition data conflict with cellular assay results?

  • Factors :

  • Membrane permeability : Poor cellular uptake (logP < 3) may reduce efficacy despite strong in vitro enzyme inhibition .
  • Metabolic stability : Hepatic degradation (e.g., CYP450-mediated oxidation) can alter active compound concentrations .
  • Off-target effects : Sulfonamide groups may interact with serum proteins (e.g., albumin), reducing bioavailability .

Experimental Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Steps :

Core modifications : Synthesize analogs with varied substituents (e.g., methoxy → ethoxy, halogenation) .

Biological profiling : Test against primary (e.g., enzyme inhibition) and secondary targets (e.g., cytotoxicity in cancer cell lines) .

Data correlation : Use QSAR models to link structural descriptors (e.g., Hammett σ values) with activity .

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